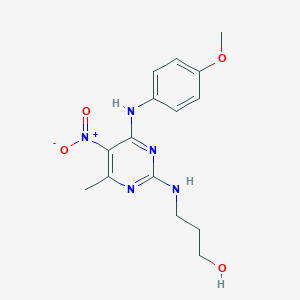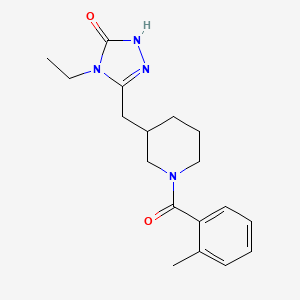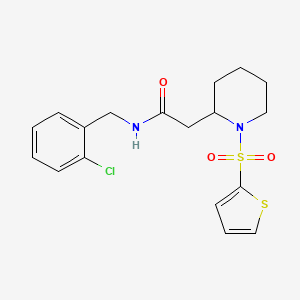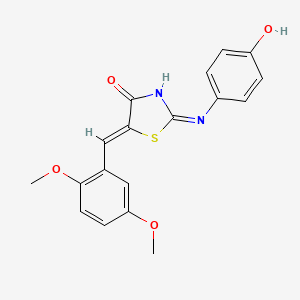
6-(4-Bromophenyl)-2-ethylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(4-Bromophenyl)-2-ethylpyridazin-3-one” is a compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromophenyl group at the 6-position and an ethyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. The bromophenyl group would add significant steric bulk and could influence the compound’s reactivity and interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially influence its solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antimicrobial Activity
- Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives using a compound related to 6-(4-Bromophenyl)-2-ethylpyridazin-3-one. They investigated their antimicrobial activities, indicating potential applications in pharmaceuticals and healthcare (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
X-Ray Crystallography and Molecular Structures
- Stam, Zwinselman, Plas, and Bałoniak (1979) conducted a study establishing the structure of a compound closely related to this compound through X-ray crystallography. This methodology can be crucial for understanding molecular configurations in materials science and chemistry (Stam, Zwinselman, Plas, & Bałoniak, 1979).
Electrochemistry and Photophysics
- Schneider et al. (2009) researched cyclometalated platinum(II) acetylide complexes involving a compound related to this compound, exploring their electrochemical properties and photophysics. This study highlights potential applications in the fields of material sciences, particularly in light-emitting materials and devices (Schneider et al., 2009).
Luminescence in Covalent-Organic Polymers
- Xiang and Cao (2012) synthesized luminescent covalent-organic polymers using a bromophenyl compound similar to this compound. These polymers showed high sensitivity and rapid response to nitroaromatic explosives, indicating their potential use in security and sensor technology (Xiang & Cao, 2012).
Coordination Chemistry and Metal Ions
- Constable, Zhang, Coronado, Housecroft, and Neuburger (2010) utilized a functionalized terpyridine ligand, including a bromophenyl group, for forming coordination polymers. Their research can contribute to the development of novel materials with specific magnetic or optical properties, which are significant in materials chemistry and nanotechnology (Constable, Zhang, Coronado, Housecroft, & Neuburger, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-15-12(16)8-7-11(14-15)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDLLLQDWNPZCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)


![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)
